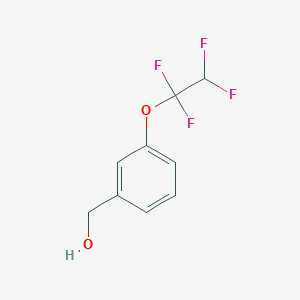

3-(1,1,2,2-Tetrafluoroethoxy)benzyl alcohol

Description

Properties

IUPAC Name |

[3-(1,1,2,2-tetrafluoroethoxy)phenyl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F4O2/c10-8(11)9(12,13)15-7-3-1-2-6(4-7)5-14/h1-4,8,14H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZPYCYPGXDTXHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(C(F)F)(F)F)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,1,2,2-Tetrafluoroethoxy)benzyl alcohol typically involves the reaction of 3-hydroxybenzyl alcohol with 1,1,2,2-tetrafluoroethanol in the presence of a suitable catalyst. The reaction conditions often include:

Catalyst: Acidic or basic catalysts can be used to facilitate the etherification process.

Temperature: The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Solvent: Common solvents include dichloromethane or toluene to dissolve the reactants and control the reaction environment.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced purification techniques such as distillation or recrystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(1,1,2,2-Tetrafluoroethoxy)benzyl alcohol can undergo various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding hydrocarbon.

Substitution: The benzyl alcohol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like sodium hydroxide or potassium carbonate can facilitate nucleophilic substitution reactions.

Major Products Formed

Oxidation: 3-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde or 3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid.

Reduction: 3-(1,1,2,2-Tetrafluoroethoxy)toluene.

Substitution: Various substituted benzyl alcohol derivatives depending on the nucleophile used.

Scientific Research Applications

3-(1,1,2,2-Tetrafluoroethoxy)benzyl alcohol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.

Biology: Investigated for its potential effects on biological systems due to the presence of fluorine atoms.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced metabolic stability.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(1,1,2,2-Tetrafluoroethoxy)benzyl alcohol involves its interaction with various molecular targets. The presence of fluorine atoms can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzyl Alcohol Derivatives

The following table summarizes key structural analogs of 3-(1,1,2,2-tetrafluoroethoxy)benzyl alcohol, highlighting differences in substituents, molecular properties, and applications:

*Estimated based on structural analysis.

Structural and Functional Insights

Substituent Effects on Physicochemical Properties

- Fluorine Content : Higher fluorine content (e.g., tetrafluoroethoxy or tetrafluoro substituents) increases lipophilicity, enhancing membrane permeability and protein binding. This is critical for CETP inhibitors targeting lipid-rich environments .

- Electron-Withdrawing Groups : Trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) groups improve metabolic stability but may reduce solubility compared to methoxy (-OCH₃) or ethoxy (-OCH₂CH₃) groups .

- Positional Isomerism : Substituent positioning significantly impacts biological activity. For example, this compound’s meta-substitution optimizes CETP binding, whereas para-substituted analogs (e.g., 4-ethoxy derivatives) show divergent applications .

Key Research Findings

CETP Inhibition Mechanisms

The CETP inhibitor incorporating this compound binds to a hydrophobic tunnel in CETP, obstructing cholesteryl ester transfer. X-ray structures show that the tetrafluoroethoxy group forms van der Waals interactions with CETP residues, while the benzyl alcohol moiety stabilizes the complex via hydrogen bonding .

Comparative Efficacy and Limitations

- Activity : The IC₅₀ of 37 nM for the tetrafluoroethoxy-containing inhibitor surpasses early CETP inhibitors but is less potent than dalcetrapib (IC₅₀ ~5 nM).

Biological Activity

3-(1,1,2,2-Tetrafluoroethoxy)benzyl alcohol is a fluorinated aromatic compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₆F₄O₂. The presence of the tetrafluoroethoxy group enhances its lipophilicity and alters its interaction with biological systems.

Research indicates that this compound may interact with various biomolecules, influencing multiple biochemical pathways:

- Cholesterol Metabolism : It has been associated with the inhibition of cholesteryl ester transfer protein (CETP), which plays a crucial role in lipid metabolism. This inhibition can potentially lead to altered lipid profiles in biological systems.

- Antioxidant Activity : Some studies suggest that fluorinated compounds exhibit enhanced antioxidant properties, which could be beneficial in mitigating oxidative stress in cells.

Biochemical Pathways

The compound's interaction with CETP suggests a significant role in cholesterol metabolism. By inhibiting this protein, it may influence the levels of high-density lipoprotein (HDL) and low-density lipoprotein (LDL), potentially impacting cardiovascular health.

In Vivo Studies

- A study examining the effects of benzyl alcohol derivatives noted that compounds similar to this compound could lead to metabolic disturbances when administered at high doses. For instance, benzyl alcohol has been linked to toxicity in animal models when given at doses exceeding 1000 mg/kg . The implications for this compound suggest careful consideration of dosage in therapeutic applications.

Toxicological Studies

Comparative Analysis

| Compound | Inhibition of CETP | Antioxidant Activity | Toxicity Level |

|---|---|---|---|

| This compound | Yes | Potentially Enhanced | Moderate to High (based on structural analogs) |

| Benzyl Alcohol | Yes | Moderate | High (at high doses) |

Q & A

Q. What are the recommended synthetic routes for 3-(1,1,2,2-Tetrafluoroethoxy)benzyl alcohol, and what experimental challenges are associated with its preparation?

- Methodological Answer : Synthesis typically involves introducing the tetrafluoroethoxy group to a benzyl alcohol precursor. A plausible route could involve nucleophilic substitution of a halogenated benzyl alcohol with tetrafluoroethanol under basic conditions (e.g., K₂CO₃ in DMF). Challenges include controlling regioselectivity and avoiding side reactions due to the electron-withdrawing nature of the tetrafluoroethoxy group. Purification may require fractional distillation or preparative HPLC due to the compound’s high boiling point (inferred from similar compounds: ~97–100°C at 7–11 mm Hg) . Key Data :

| Parameter | Value (Inferred) | Conditions | Reference |

|---|---|---|---|

| Boiling Point | 97–100°C | 7–11 mm Hg | |

| Density | ~1.33–1.36 g/mL | 25°C |

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of ¹H/¹⁹F NMR to confirm the presence of the tetrafluoroethoxy group and benzyl alcohol moiety. GC-MS or HPLC-MS can assess purity, while FT-IR verifies functional groups (e.g., O-H stretch at ~3200–3400 cm⁻¹). Elemental analysis (C, H, F, O) is critical due to potential fluorinated byproducts .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer : While acute toxicity data are unavailable for the exact compound, similar fluorinated benzyl alcohols require:

- Ventilation : Use fume hoods to avoid inhalation of volatile fluorinated byproducts (e.g., HF).

- PPE : Nitrile gloves, goggles, and flame-resistant lab coats.

- Storage : Inert atmosphere (N₂/Ar) at 2–8°C, away from oxidizers and acids .

Advanced Research Questions

Q. How does the tetrafluoroethoxy substituent influence the compound’s reactivity in catalytic oxidation reactions?

- Methodological Answer : The strong electron-withdrawing effect of the -OCF₂CF₂H group stabilizes transition states in oxidation reactions. For example, Cu(II) bis-salicylaldiminate complexes with tetrafluoroethoxy groups accelerate cumene oxidation via radical chain mechanisms. Design experiments using gas-volumetric kinetics (343 K, 0.09–0.1 MPa O₂) to monitor O₂ uptake and identify catalytic intermediates via EPR spectroscopy .

Q. What role does this compound play in stabilizing fluorinated surfactants or functional materials?

- Methodological Answer : The tetrafluoroethoxy group enhances hydrophobicity and thermal stability. Use dynamic light scattering (DLS) to study micelle formation in surfactant systems or TGA to evaluate thermal degradation thresholds (>230°C inferred from similar compounds). Compare with perfluorohexyl ethanol analogs, which show improved nanotube composite dispersion .

Q. How do solvent polarity and temperature affect the compound’s stability during long-term storage?

- Methodological Answer : Conduct accelerated stability studies:

Q. What contradictions exist in reported physicochemical data for similar fluorinated benzyl alcohols, and how can they be resolved?

- Methodological Answer : Discrepancies in boiling points (e.g., 97°C vs. 100°C at similar pressures) arise from measurement techniques. Use calibrated ebulliometry under controlled vacuum and validate with DFT calculations (e.g., Gaussian09) to predict vapor pressures. Cross-reference with NIST Chemistry WebBook protocols .

Data Contradictions and Validation

- LogP Variability : Reported LogP values for analogs range from 2.08 to >3.0. Use shake-flask method with octanol/water partitioning and validate via HPLC-derived retention indices .

- Ecotoxicity Gaps : No data exist for aquatic toxicity. Conduct Daphnia magna or algae growth inhibition tests (OECD 201/202 guidelines) to address regulatory needs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.